molecular formula C16H11F2NS B4766477 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole

Cat. No. B4766477
M. Wt: 287.3 g/mol
InChI Key: NXJOFJROHDLVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole is a heterocyclic compound with a molecular formula of C16H11F2NS. This compound has gained significant attention in scientific research due to its potential use in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole can modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, it has been shown to induce the expression of certain genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole for lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for in vitro and in vivo studies. However, its potential toxicity and limited solubility in water can pose challenges in its use for certain experiments.

Future Directions

There are several future directions for the research of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole. One area of interest is its potential use in combination therapy with other anticancer drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders, should be explored. Overall, the research on 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole holds great promise for the development of new and effective drugs for the treatment of various diseases.

Scientific Research Applications

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole has been extensively studied for its potential use as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NS/c1-10-4-2-3-5-12(10)16-19-15(9-20-16)13-7-6-11(17)8-14(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJOFJROHDLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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